molecular formula C16H20N2O2S B486307 4-tert-Butyl-N-pyridin-2-ylmethyl-benzenesulfonamide CAS No. 667891-82-9

4-tert-Butyl-N-pyridin-2-ylmethyl-benzenesulfonamide

Cat. No.: B486307
CAS No.: 667891-82-9
M. Wt: 304.4g/mol
InChI Key: FSBFQFMQMMIEOQ-UHFFFAOYSA-N
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Description

4-tert-Butyl-N-pyridin-2-ylmethyl-benzenesulfonamide is a chemical compound with the molecular formula C16H20N2 . It is a derivative of aniline, which is a type of organic compound that contains a phenyl group attached to an amino group .


Synthesis Analysis

The synthesis of similar compounds has been reported in literature . For instance, the reaction between 4-tert-butylphenyl sulfonyl chloride and 3-picolylamine in the presence of triethylamine leads to the formation of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide . This compound is then crystallized in a triclinic space group .


Molecular Structure Analysis

The molecular structure of this compound is characterized by extensive π–π interactions along the c-axis between the phenyl ring and the pyridyl ring at a distance of 3.7 Å . In addition, the crystal also has a nearly linear intermolecular N–H···N hydrogen bond at a relatively short distance of 1.96 Å .

Properties

IUPAC Name

4-tert-butyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-16(2,3)13-7-9-15(10-8-13)21(19,20)18-12-14-6-4-5-11-17-14/h4-11,18H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBFQFMQMMIEOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701320864
Record name 4-tert-butyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640857
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

667891-82-9
Record name 4-tert-butyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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